Adenosine A1 Receptor Affinity: 5-Piperazinyl Moiety Reduces Potency by >100-Fold Relative to 5-Phenethylamino Substituent
In a systematic SAR study of 7-aminopyrazolo[4,3-d]pyrimidine derivatives, the 5-(N4-substituted-piperazin-1-yl) compounds (15–24) exhibited human adenosine A1 receptor (hA1 AR) binding affinities exclusively in the high nanomolar range, whereas the corresponding 5-phenethylamino analog (compound 6) achieved nanomolar affinity with a Ki of 11 nM [1]. This quantitative divergence demonstrates that the piperazinyl substitution at the 5-position provides a distinct, less potent interaction profile compared to flexible alkylamino linkers, which may be strategically exploited to achieve desired selectivity windows or to reduce on-target potency when developing biased ligands.
| Evidence Dimension | hA1 adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | High nanomolar range (exact values not specified for individual derivatives, range for series 15-24) |
| Comparator Or Baseline | 5-phenethylamino derivative (compound 6): Ki = 11 nM |
| Quantified Difference | >10-fold reduction in affinity (nanomolar vs. high nanomolar) |
| Conditions | Radioligand displacement assay using [3H]DPCPX on human adenosine A1 receptor |
Why This Matters
This data enables medicinal chemists to select the 5-piperazinyl scaffold when lower hA1 AR potency is required, avoiding the nanomolar affinity of alkylamino-substituted analogs.
- [1] Squarcialupi L, Betti M, Catarzi D, et al. The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles. 2017. View Source
